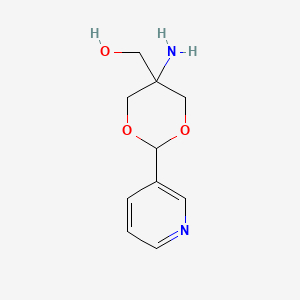

(5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol”, also known as APDM, is a chemical compound that has gained significant interest in the field of synthetic chemistry due to its unique structural and physicochemical properties. It has a molecular formula of C10H14N2O3 and a molecular weight of 210.23 g/mol .

Molecular Structure Analysis

The molecular structure of “(5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol” is defined by its molecular formula, C10H14N2O3 . The exact arrangement of these atoms and their bonds can be determined through techniques such as X-ray crystallography, but such detailed information is not available in the search results.Physical And Chemical Properties Analysis

“(5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol” has a molecular weight of 210.23 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not provided in the search results.Applications De Recherche Scientifique

Anti-Fibrosis Activity

The compound has been found to have potential anti-fibrosis activity. In a study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Antifungal Activities

Some compounds that are structurally similar to “(5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol” have shown significant antifungal activities. For instance, compounds 2a, 2d, and 2f exhibited antifungal activities against P. piricola and were comparable with the control fungicide, triadimefon, at the concentration of 50 mg/L .

Herbicidal Activities

In addition to antifungal properties, some of these compounds also exhibited herbicidal activities against Brassica campestris .

Synthesis of N-(pyridin-2-yl)amides

The compound can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .

Synthesis of 3-bromoimidazopyridines

As mentioned above, the compound can also be used in the synthesis of 3-bromoimidazopyridines from α-bromoketones and 2-aminopyridines .

Potential Use in Cancer Treatment

Compounds similar to “(5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol” have been found to have potential activity against triple-negative breast cancer .

Mécanisme D'action

- Indole derivatives can exert their effects through various mechanisms. For example:

- Inhibition of Microtubule Polymerization : Some indole compounds inhibit microtubule polymerization by binding to the colchicine site, affecting cell migration, cell cycle progression, and apoptosis .

- Nur77-Dependent Apoptosis : Another indole derivative induced Nur77-mitochondrial targeting, leading to apoptosis in cancer cells .

Mode of Action

Propriétés

IUPAC Name |

(5-amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c11-10(5-13)6-14-9(15-7-10)8-2-1-3-12-4-8/h1-4,9,13H,5-7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFFIYRXDIMPDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC(O1)C2=CN=CC=C2)(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B1298084.png)

![2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine](/img/structure/B1298085.png)

![[1,2,4]Triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1298100.png)

![2-Methylbenzo[d]oxazol-6-ol](/img/structure/B1298106.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298108.png)